molecular formula C12H15ClN2O B1326523 4-(4-Chlorobenzyl)-1,4-diazepan-5-one CAS No. 1076243-02-1

4-(4-Chlorobenzyl)-1,4-diazepan-5-one

Cat. No.: B1326523
CAS No.: 1076243-02-1
M. Wt: 238.71 g/mol
InChI Key: JOFRNYDNUYDLBF-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-1,4-diazepan-5-one is an organic compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 4-chlorobenzyl group and a ketone functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-1,4-diazepan-5-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and the diazepane intermediate.

    Formation of the Ketone Functional Group: The ketone functional group at the 5-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized products.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzyl)-1,4-diazepan-5-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)piperidin-4-yl)methanol: A related compound with a piperidine ring instead of a diazepane ring.

    4-(4-Chlorobenzyl)oxy-3,4’-dichloroazobenzene: A compound with a similar chlorobenzyl group but different core structure.

Uniqueness

4-(4-Chlorobenzyl)-1,4-diazepan-5-one is unique due to its specific diazepane ring structure combined with the 4-chlorobenzyl group and ketone functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFRNYDNUYDLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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